molecular formula C8H9BrN2.HCl B1178125 mucAB protein CAS No. 138186-81-9

mucAB protein

カタログ番号: B1178125
CAS番号: 138186-81-9
注意: 研究専用です。人間または獣医用ではありません。
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説明

The mucAB operon, originally identified on the plasmid pKM101, encodes error-prone DNA repair proteins involved in the SOS response, a conserved bacterial stress pathway activated by DNA damage . MucA (16 kDa) and MucB (45 kDa) form a heterodimeric complex (MucAB) that facilitates translesion DNA synthesis (TLS), enabling replication past DNA lesions at the cost of increased mutagenesis . This operon shares evolutionary and functional parallels with chromosomal umuDC (in Escherichia coli) and plasmid-borne impAB (TP110 plasmid) operons, all of which are regulated by RecA and LexA proteins . MucAB is critical for UV- and chemical-induced mutagenesis, contributing to bacterial survival under genotoxic stress .

特性

CAS番号

138186-81-9

分子式

C8H9BrN2.HCl

同義語

mucAB protein

製品の起源

United States

類似化合物との比較

Structural Comparison with Similar Operons

MucAB, UmuDC, and ImpAB operons exhibit conserved genetic organization but differ in translational coupling and regulatory nuances:

Operon Host/Plasmid Gene Overlap Protein Sizes Key Features
mucAB Plasmid pKM101 13-bp overlap MucA (16 kDa), MucB (45 kDa) High mutagenic activity; broad lesion bypass efficiency
umuDC E. coli 1-bp overlap UmuD (15 kDa), UmuC (48 kDa) Chromosomally encoded; stringent regulation by proteolytic cleavage
impAB Plasmid TP110 No overlap ImpA (11 kDa), ImpB (51 kDa) Produces a non-essential 40 kDa protein downstream; distinct mutagenic spectrum
iucAB Plasmid R46 Not reported IucA (~15 kDa), IucB (~50 kDa) Functional analog but lacks sequence overlap with umuDC

Key Structural Insights :

  • Gene Overlap : The 13-bp overlap in mucAB contrasts with the minimal overlap in umuDC (1 bp) and the absence in impAB. This may influence translational coupling, though experimental validation is pending .
  • Protein Homology : MucA shares 35–50% sequence similarity with UmuD and ImpA, while MucB aligns with UmuC/ImpB. Structural homology suggests conserved roles in TLS .

Functional Divergence and Specificity

(a) Mutagenic Efficiency and Lesion Bypass
  • MucAB : Exhibits higher mutagenic activity than UmuDC, particularly for bulky adducts (e.g., aflatoxin B1-DNA lesions). This is attributed to its plasmid origin, which may favor relaxed fidelity .
  • UmuDC : More error-prone for UV-induced pyrimidine dimers; requires proteolytic activation (UmuD→UmuD') for function .
  • ImpAB : Generates distinct mutation spectra, with lower frameshift mutagenicity compared to MucAB .
(b) Complementation Specificity
  • MucAB cannot complement umuDC mutants due to incompatibility between non-cognate protein partners. For example, MucA cannot pair with UmuC, underscoring structural specificity in TLS complexes .

Regulatory Mechanisms

All operons are SOS-regulated, featuring LexA-binding promoter sequences. However, overexpression of MucAB or UmuDC inhibits RecA-mediated recombination, suggesting a feedback loop to balance repair and mutagenesis .

Mutagenic Spectra and Chemical Specificity

Comparative studies using Salmonella typhimurium strains overexpressing TLS polymerases revealed:

  • MucAB : Strongly enhances mutagenesis by alkylating agents (e.g., methyl methanesulfonate) and polycyclic aromatic hydrocarbons .
  • ImpAB : Preferentially induces base substitutions over frameshifts, differing from both MucAB and UmuDC .
  • UmuDC : Critical for UV-induced mutations but less active against chemical adducts compared to MucAB .

Evolutionary and Ecological Context

  • Plasmid Adaptation : The presence of mucAB on broad-host-range plasmids (e.g., IncHI2) enhances bacterial survival in diverse environments, facilitating horizontal gene transfer of stress-response tools .
  • Divergent Evolution : Despite shared ancestry, mucAB, umuDC, and impAB have diverged in regulatory and structural features, likely driven by host-pathogen dynamics and environmental stressors .

Q & A

Q. What is the mechanistic role of MucAB in SOS-mediated mutagenesis compared to UmuDC?

MucAB facilitates translesion DNA synthesis (TLS) during the SOS response, bypassing UV-induced DNA lesions. Unlike chromosomally encoded UmuDC, MucAB is plasmid-borne and exhibits higher mutagenic efficiency. Both require RecA-mediated cleavage of their UmuD-like subunit (MucA) for activation and form a stoichiometric complex (MucA’₂B) to interact with DNA polymerase III for error-prone replication .

Q. How is MucAB transcriptionally regulated in Escherichia coli?

MucAB is negatively regulated by LexA, which binds to SOS boxes upstream of the operon. Upon DNA damage, RecA promotes LexA self-cleavage, derepressing MucAB expression. This regulatory mechanism is shared with UmuDC but differs from RumAB in certain genetic contexts (e.g., recA mutant strains) .

Q. What experimental models are optimal for studying MucAB-mediated mutagenesis?

Use E. coli strains deficient in endogenous error-prone polymerases (e.g., ΔumuDC) and introduce MucAB via low-copy plasmids (e.g., pKM101). UV irradiation or chemical agents like methyl methanesulfonate (MMS) induce SOS responses, enabling quantification of mutation frequencies through lacZ reversion assays or whole-genome sequencing .

Advanced Research Questions

Q. How do mutation spectra differ between MucAB and UmuDC at site-specific T-T cyclobutane dimers?

MucAB predominantly generates T→C substitutions at cyclobutane dimer sites (e.g., 39T→C), whereas UmuDC favors T→A transversions. Statistical analysis (χ² test) confirms significant differences in mutation ratios (5:1 for MucAB vs. inverted ratios for UmuDC), attributed to structural variations in polymerase interactions .

Q. What methodologies resolve contradictions in MucAB’s mutagenic efficiency across studies?

Discrepancies arise from plasmid copy number, RecA allele variability (e.g., recA1 vs. recA430), and lesion context. Standardize experiments using isogenic strains, controlled plasmid copy numbers, and site-specific lesions (e.g., cyclobutane dimers inserted via oligonucleotide recombination). Normalize mutation frequencies to lesion bypass efficiency .

Q. How does MucAB’s functional divergence from RumAB inform evolutionary studies of error-prone polymerases?

Phylogenetic analyses reveal MucAB and RumAB share ~40% sequence identity but belong to distinct subfamilies. Phenotypic assays in recA430 strains show RumAB has slower post-translational processing than MucAB, reducing mutagenic output. These functional differences suggest adaptive evolution in mobile genetic elements to optimize horizontal gene transfer .

Q. What strategies validate the interaction between MucAB and RecA in vitro?

Use surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) with purified RecA and MucA proteins. Mutagenesis of RecA’s L1/L2 loops (critical for UmuD interaction) can test binding specificity. ATP hydrolysis assays further characterize RecA’s role in MucA cleavage .

Methodological Considerations

Q. How to design a comparative study of MucAB and homologs (e.g., RumAB) in UV-induced mutagenesis?

  • Strains: Use ΔumuDC E. coli with isogenic recA alleles (e.g., recA⁺, recA430).
  • Plasmids: Clone mucAB, rumAB, and umuDC into identical low-copy vectors (e.g., pSC101).
  • Assays: Measure mutation frequencies via rifampicin resistance or lacZ reversion.
  • Analysis: Compare mutation spectra using next-gen sequencing and χ² tests for significance .

Q. How to address low mutagenic activity in MucAB-expressing recA430 strains?

recA430 (a dominant-negative allele) impairs SOS activation. Optimize by:

  • Using high-copy plasmids to overexpress MucAB.
  • Co-expressing RecA1730, a mutant with enhanced cleavage activity.
  • Quantifying MucA cleavage via Western blotting to confirm activation .

Data Interpretation & Contradictions

Q. Why do some studies report MucAB-RumAB functional equivalence, while others highlight differences?

Context-dependent factors include:

  • RecA allele: RumAB shows reduced activity in recA430 vs. recA⁺.
  • Lesion type: MucAB bypasses abasic sites more efficiently than RumAB.
  • Plasmid stability: RumAB’s ICE origin may reduce retention in liquid culture.
    Reconcile data by standardizing genetic backgrounds and lesion types .

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